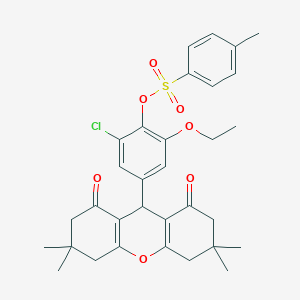![molecular formula C18H15IN2O2S B300874 5-{4-[(4-Iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300874.png)
5-{4-[(4-Iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{4-[(4-Iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone, also known as IBTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IBTM is a thiohydantoin derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of 5-{4-[(4-Iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone involves the inhibition of various enzymes and the induction of cell cycle arrest and apoptosis in cancer cells. 5-{4-[(4-Iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone has been shown to inhibit xanthine oxidase and acetylcholinesterase, which are enzymes involved in the production of reactive oxygen species and neurotransmitters, respectively. 5-{4-[(4-Iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone has also been found to induce cell cycle arrest in cancer cells by upregulating the expression of p21 and p27, which are cyclin-dependent kinase inhibitors, and downregulating the expression of cyclin D1.
Biochemical and Physiological Effects:
5-{4-[(4-Iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone has been found to exhibit various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of cell cycle arrest and apoptosis in cancer cells, and the modulation of neurotransmitter levels. Additionally, 5-{4-[(4-Iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone has been shown to exhibit antioxidant activity, which may contribute to its potential applications in cancer research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-{4-[(4-Iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone has several advantages for lab experiments, including its ease of synthesis and purification, its low toxicity, and its potential applications in various fields. However, 5-{4-[(4-Iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone also has limitations, including its limited solubility in water and its potential instability under certain conditions.
Direcciones Futuras
There are several future directions for the study of 5-{4-[(4-Iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone, including the exploration of its potential applications in drug development, the investigation of its mechanism of action in more detail, and the optimization of its synthesis method. Additionally, further studies are needed to evaluate the safety and efficacy of 5-{4-[(4-Iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone in various applications.
Métodos De Síntesis
5-{4-[(4-Iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone can be synthesized through various methods, including the reaction of 4-iodobenzyl alcohol with 4-formylbenzoic acid, followed by the reaction with thiosemicarbazide and chloroacetic acid. Another method involves the reaction of 4-iodobenzyl alcohol with thiosemicarbazide, followed by the reaction with 4-formylbenzoic acid and chloroacetic acid. Both methods result in the formation of 5-{4-[(4-Iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
5-{4-[(4-Iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone has been studied for its potential applications in various fields, including cancer research, antimicrobial activity, and enzyme inhibition. In cancer research, 5-{4-[(4-Iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 5-{4-[(4-Iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone has also been found to exhibit antimicrobial activity against various bacterial and fungal strains. Additionally, 5-{4-[(4-Iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone has been studied as an inhibitor of enzymes such as xanthine oxidase and acetylcholinesterase.
Propiedades
Nombre del producto |
5-{4-[(4-Iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone |
|---|---|
Fórmula molecular |
C18H15IN2O2S |
Peso molecular |
450.3 g/mol |
Nombre IUPAC |
(5Z)-5-[[4-[(4-iodophenyl)methoxy]phenyl]methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C18H15IN2O2S/c1-21-17(22)16(20-18(21)24)10-12-4-8-15(9-5-12)23-11-13-2-6-14(19)7-3-13/h2-10H,11H2,1H3,(H,20,24)/b16-10- |
Clave InChI |
ZFXIZJAXNSHBRB-YBEGLDIGSA-N |
SMILES isomérico |
CN1C(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)I)/NC1=S |
SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)I)NC1=S |
SMILES canónico |
CN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)I)NC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B300792.png)

![9-[5-bromo-2-(2-propynyloxy)phenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B300794.png)
![9-{3-ethoxy-4-[(3-fluorobenzyl)oxy]-5-iodophenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B300797.png)
![ethyl 4-{2,5-dimethyl-3-[(E)-{2-[(naphthalen-1-yloxy)acetyl]hydrazinylidene}methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B300803.png)

![N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-1-benzofuran-2-carbohydrazide](/img/structure/B300805.png)
![N'-{(E)-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-[3-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B300806.png)

![propyl 3-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B300812.png)
![ethyl 3-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B300813.png)
![methyl 5-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)-2-chlorobenzoate](/img/structure/B300814.png)
![4-[(4Z)-4-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B300815.png)
![ethyl 4-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B300817.png)